REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH3:7])[CH:4]=[N:3]1.O1CCCC1.C([Li])CCC.CCCCCC.C(O[B:28]1[O:32][C:31]([CH3:34])([CH3:33])[C:30]([CH3:36])([CH3:35])[O:29]1)(C)C>>[CH3:1][N:2]1[C:6]([B:28]2[O:32][C:31]([CH3:34])([CH3:33])[C:30]([CH3:36])([CH3:35])[O:29]2)=[C:5]([CH3:7])[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 0° C. (taking 0.5 h)
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by combi-flash chromatography
|
Type
|
WASH
|
Details
|
eluted with EtOAc/hexane (0-60%)
|
Type
|
CUSTOM
|
Details
|
The purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1B1OC(C(O1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142 mg | |
YIELD: CALCULATEDPERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |